molecular formula C22H20FN3OS B2677453 (E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-11-6

(E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2677453
CAS RN: 476676-11-6
M. Wt: 393.48
InChI Key: FGFIDVQPTILFAR-SAPNQHFASA-N
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Description

(E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, commonly known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPTAA is a small molecule inhibitor that selectively targets protein kinases and has shown promising results in various preclinical studies.

Mechanism of Action

BPTAA exerts its pharmacological effects by selectively inhibiting protein kinases, which are enzymes that regulate various cellular processes, including cell proliferation, differentiation, and survival. BPTAA specifically targets the kinase domain of protein kinases, thereby blocking their activity and downstream signaling pathways. BPTAA has been shown to inhibit several protein kinases, including AKT, ERK, and JNK, which are known to be involved in cancer and inflammation.
Biochemical and Physiological Effects
BPTAA has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. BPTAA also inhibits the migration and invasion of cancer cells, which are important steps in the metastatic process. In addition, BPTAA has been shown to modulate the immune system by regulating the production of cytokines and chemokines. BPTAA has also been shown to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTAA is its selectivity towards protein kinases, which reduces the risk of off-target effects. BPTAA has also shown good pharmacokinetic properties, including high solubility and stability in biological fluids. However, BPTAA is a relatively new compound, and its toxicity and safety profile need to be further investigated. In addition, the synthesis of BPTAA is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on BPTAA. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of interest is the investigation of the pharmacokinetics and toxicity of BPTAA in vivo. Furthermore, the development of BPTAA as a potential therapeutic agent for cancer and autoimmune disorders requires further preclinical and clinical studies. Finally, the identification of biomarkers that can predict the response to BPTAA treatment is an important area of research that can improve patient selection and treatment outcomes.
Conclusion
In conclusion, BPTAA is a small molecule inhibitor that selectively targets protein kinases and has shown promising results in various preclinical studies. BPTAA has potential applications in the treatment of cancer, inflammation, and autoimmune disorders. The synthesis of BPTAA is complex, and its toxicity and safety profile need to be further investigated. Future research directions include the optimization of the synthesis method, investigation of the pharmacokinetics and toxicity of BPTAA in vivo, and the development of BPTAA as a potential therapeutic agent.

Synthesis Methods

The synthesis of BPTAA involves a multi-step process, which has been described in detail in various research articles. The first step involves the synthesis of 4-(4-fluorophenyl)thiazol-2-amine, followed by the synthesis of 4-butoxyaniline. The final step involves the coupling of the two intermediates to form BPTAA. The purity and yield of the final product can be optimized by using different solvents, reaction conditions, and purification techniques.

Scientific Research Applications

BPTAA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, BPTAA has shown potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. BPTAA has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence. Furthermore, BPTAA has demonstrated anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

(E)-3-(4-butoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3OS/c1-2-3-12-27-20-10-8-19(9-11-20)25-14-17(13-24)22-26-21(15-28-22)16-4-6-18(23)7-5-16/h4-11,14-15,25H,2-3,12H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFIDVQPTILFAR-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

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